molecular formula NULL B1170157 CARBOXYPEPTIDASE A CAS No. 11075-17-5

CARBOXYPEPTIDASE A

Katalognummer B1170157
CAS-Nummer: 11075-17-5
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carboxypeptidase A (CPA) is a pancreatic exopeptidase that hydrolyzes peptide bonds of C-terminal residues with aromatic or aliphatic side-chains . It employs a zinc ion within the protein for hydrolysis of the peptide bond at the C-terminal end of an amino acid residue . CPA is crucial to many processes in the human body including digestion, post-translational modification of proteins, blood clotting, and reproduction .


Synthesis Analysis

CPA consists of a single polypeptide chain that contains 307 amino acids . It is produced in the pancreas and must first be modified by trypsin and chymotrypsin to achieve an active form . Bovine CPA has the ability to bind two Zn2+ ions in its active site, where the binding of one Zn2+ ion is catalytic, while the binding of a second Zn2+ ion inhibits the hydrolysis reaction .


Molecular Structure Analysis

CPA contains a zinc (Zn2+) metal center in a tetrahedral geometry with amino acid residues in close proximity around zinc to facilitate catalysis and binding . The single polypeptide chain of CPA contains a mixture of helices and β-sheets . A disulfide bond connects the residues Cys138 and Cys161 .


Chemical Reactions Analysis

CPA hydrolyzes peptides at the first amide or polypeptide bond on the C-terminal end of the chain . The deprotonation of the Zn2+ coordinated water by Glu270 provides an activated hydroxide nucleophile which attacks the amide carbonyl group in the peptide bond in a nucleophilic addition .

Wissenschaftliche Forschungsanwendungen

Food Industry: Flavor Improvement

CPA has been used in the food industry for flavor improvement. A specific application is in the debittering of soy isolate protein hydrolysates. A study found that a thermostable CPA from Bacillus megaterium was able to significantly reduce the bitterness of soy isolate protein hydrolysates, effectively improving their flavor .

Detoxification of Ochratoxin A

Ochratoxin A (OTA) is a toxic secondary metabolite produced mainly by Penicillium spp. and Aspergillus spp., commonly found in foodstuffs and feedstuffs. CPA can hydrolyze OTA into the non-toxic product ochratoxin α. This has great potential for industrialized production and detoxification of OTA in contaminated foods and feeds .

Biochemical Characterization

CPA has been used extensively in biochemical characterization studies. For example, a CPA gene from Bacillus megaterium was cloned and expressed, and its enzymatic characteristics were investigated. This research contributes to our understanding of CPA’s biochemical properties and substrate specificity .

Enzyme Production

CPA is used in the production of enzymes. In one study, a CPA gene was fused with signal peptides in Bacillus subtilis WB600, resulting in a high CPA activity .

Protease Research

CPA serves as a prototypic enzyme for many metalloenzymes, including physiologically important proteases such as angiotensin converting enzyme and enkephalinase .

Industrial Applications

The improved thermal stability and acid-base stability of CPA make it suitable for industrial applications. It can be used as a detoxification additive for foods and feeds .

Wirkmechanismus

Target of Action

Carboxypeptidase A (CPA) is a pancreatic exopeptidase that hydrolyzes peptide bonds of C-terminal residues with aromatic or aliphatic side-chains . It is also referred to as CPA1 . The enzyme’s primary targets are proteins and peptides, specifically at the C-terminal end . It cleaves only L-amino acids with free carboxyl groups adjacent to the peptide or ester bond and is specific for amino acids that have aromatic or hydrophobic side chains, such as phenylalanine, tryptophan, or leucine .

Mode of Action

CPA employs a zinc ion within the protein for hydrolysis of the peptide bond at the C-terminal end of an amino acid residue . Loss of the zinc leads to loss of activity, which can be replaced easily by zinc, and also by some other divalent metals (cobalt, nickel) . The zinc-bound hydroxide interacts with the amide with the electrostatic stabilization of the transition state provided by the Zn 2+ ion and the neighbouring arginine .

Biochemical Pathways

CPA facilitates the breakdown of proteins during metabolism . It is involved in the digestion of proteins by mast cells . CPA is crucial to many processes in the human body, including digestion, post-translational modification of proteins, blood clotting, and reproduction .

Pharmacokinetics

It is known that cpa is produced in the pancreas . The enzyme’s activity can be influenced by the presence of zinc and other divalent metals .

Result of Action

The result of CPA’s action is the hydrolysis of peptide bonds at the C-terminal end of proteins and peptides . This enzymatic action results in the breakdown of proteins during metabolism , aiding in digestion and other biological processes .

Action Environment

CPA is present in the extracellular matrix where it is enzymatically active . The enzyme’s activity can be influenced by environmental factors such as the presence of zinc and other divalent metals .

Safety and Hazards

Carboxypeptidase A can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Carboxypeptidase A can be achieved through solid-phase peptide synthesis.", "Starting Materials": [ "Resin-bound amino acid (starting with the C-terminal amino acid)", "Fmoc-protected amino acids", "HBTU", "DIPEA", "DMF", "TFA", "DCM" ], "Reaction": [ "Coupling of Fmoc-protected amino acid to resin-bound amino acid using HBTU and DIPEA in DMF", "Fmoc deprotection using 20% piperidine in DMF", "Wash with DMF and DCM", "Repeat steps 1-3 for each subsequent amino acid until the N-terminal amino acid is reached", "Final deprotection of side chain protecting groups using TFA", "Purification of the peptide using HPLC" ] }

CAS-Nummer

11075-17-5

Produktname

CARBOXYPEPTIDASE A

Molekularformel

NULL

Molekulargewicht

0

Herkunft des Produkts

United States

Q & A

Q1: How does the conformation of Carboxypeptidase A (CPA) differ in solution and crystalline states, and what implications does this have on its activity?

A1: [, , ] Studies utilizing spectroscopic probes like arsanilazotyrosine-248 have revealed distinct conformational differences between CPA in solution and its crystalline form. Specifically, the orientation of key residues like Tyr-248 relative to the active-site zinc ion varies between these states. This difference in conformation significantly impacts the enzyme's catalytic efficiency (kcat). Crystallization consistently leads to a substantial decrease in kcat, ranging from 20- to 1000-fold for various substrates, compared to CPA in solution. This underscores the critical role of conformational dynamics in CPA's function. For a deeper understanding, refer to the research paper focusing on the kinetic properties of crystalline enzymes [].

Q2: Can the presence of substrates or inhibitors influence the conformation of CPA?

A2: [] Yes, the interaction of CPA with substrates, inhibitors, or even changes in pH can induce conformational shifts in the enzyme. These shifts are particularly noticeable in the orientation of the arsanilazotyrosine-248 side chain, highlighting the dynamic nature of the active site in response to its chemical environment.

Q3: What is the significance of the arsanilazotyrosine-248-zinc complex in studying CPA?

A3: [] This complex serves as a sensitive probe for monitoring changes in CPA's environment. Alterations in pH or the physical state of the enzyme (solution vs. crystal) trigger noticeable spectral changes in the complex, providing insights into the dynamic behavior of CPA.

Q4: Does human pancreatic tissue express multiple forms of Carboxypeptidase A?

A4: [] Yes, research has identified two distinct isoenzymes of Carboxypeptidase A in human pancreatic tissue. These isoenzymes, while similar in structure, exhibit only 61% homology in their first 31 amino-terminal amino acids, showcasing a degree of diversity in CPA forms within humans.

Q5: Are there significant structural similarities between human Carboxypeptidase A2 and its counterparts in other species?

A5: [] Yes, the amino acid sequence of human Carboxypeptidase A2 shares a high degree of similarity with other species. It has 89% identity with rat procarboxypeptidase A2 and 64% identity with human procarboxypeptidase A1. This high degree of conservation suggests a common evolutionary origin and a conserved function across species.

Q6: What is the role of the pro-segment in the structure of human procarboxypeptidase A2?

A6: [] The pro-segment of human procarboxypeptidase A2, consisting of 96 residues, plays a crucial role in regulating the enzyme's activity. This segment acts as an inhibitor by blocking the substrate binding sites (S2-S4) in the enzyme's active site. The interaction between the globular part of the pro-segment and the enzyme moiety effectively shields the active site, preventing premature activation.

Q7: How does the structure of the pro-segment in human procarboxypeptidase A2 compare to that of other procarboxypeptidases, and what are the implications of these differences?

A7: [] The structure of the pro-segment in human procarboxypeptidase A2, while sharing similarities with other procarboxypeptidases, exhibits unique features that contribute to the distinct activation behavior observed in procarboxypeptidases A1, B, and A2. These structural variations within the pro-segment are likely responsible for the differences in their activation processes.

Q8: How does the stability of porcine procarboxypeptidase A compare to that of its isolated activation segment?

A8: [] Differential scanning calorimetry studies revealed distinct thermal stability profiles for porcine procarboxypeptidase A and its isolated activation segment. While the zymogen and the active enzyme exhibit irreversible thermal denaturation, the isolated activation segment demonstrates high thermostability and reversible thermal unfolding. This difference highlights the independent folding and stability characteristics of the activation segment.

Q9: Does cobalt procarboxypeptidase A exhibit catalytic activity?

A9: [] Yes, cobalt procarboxypeptidase A demonstrates substantial peptidase activity towards a range of halogen-substituted acylamino acids. Surprisingly, its activity equals or even surpasses that of the native zinc enzyme. This discovery challenges the traditional view of zymogen activation, suggesting that the catalytic machinery is largely pre-formed in the zymogen and requires minimal conformational changes for activation.

Q10: How do halides influence the dipeptidyl and tripeptidyl carboxypeptidase activities of kininase II?

A10: [] Halides exhibit varied effects on the catalytic activities of kininase II. While fluoride ions (F-) act as activators for the dipeptidyl carboxypeptidase activity, particularly with bradykinin as the substrate, other halides (Cl-, Br-, I-) have minimal impact on this activity. Interestingly, all halides enhance the tripeptidyl carboxypeptidase activity of kininase II, showcasing the complex regulatory role of halides on this enzyme.

Q11: What is the role of tubulin carboxypeptidase, and how is its activity regulated within cells?

A11: [] Tubulin carboxypeptidase plays a critical role in regulating the tyrosination state of microtubules by removing the C-terminal tyrosine from alpha-tubulin. Interestingly, this enzyme is not uniformly distributed within cells. Instead, it associates specifically with cold-labile microtubules, and this association is influenced by the cell density, suggesting a dynamic regulation of its activity based on cellular needs.

Q12: Is there a difference in the hydrolytic activity of carboxypeptidase A and B isolated from the bovine small intestine?

A12: [] Yes, while both carboxypeptidase A and B are present in the bovine small intestine, they exhibit distinct substrate preferences. Carboxypeptidase A efficiently hydrolyzes [Met]enkephalin-Arg6-Phe7 and [Leu]enkephalin but not [Met]enkephalin. Conversely, carboxypeptidase B shows specificity for [Met]enkephalin-Arg6, releasing [Met]enkephalin. This difference in substrate specificity highlights their unique roles in intestinal peptide processing.

Q13: How have computational methods been employed to understand the structure and function of human procarboxypeptidase A2?

A13: [] Researchers have used advanced molecular modeling techniques to generate a three-dimensional structure of human procarboxypeptidase A2. This model, based on the known structures of bovine carboxypeptidase A and porcine procarboxypeptidase A1, provides insights into the enzyme's specificity and activation mechanism.

Q14: How do structural modifications of inhibitors affect their potency towards carboxypeptidases A and B?

A14: [] Designing inhibitors with specific functional groups that can interact with distinct substrate-binding areas within the active sites of carboxypeptidases A and B has yielded highly potent and selective inhibitors. For instance, incorporating a sulfhydryl group, capable of binding to the zinc ion in the active site, significantly enhances the inhibitory potency. Additionally, incorporating a benzyl group in the inhibitor structure increases its selectivity towards carboxypeptidase A, while a guanidinopropyl group enhances its selectivity towards carboxypeptidase B.

Q15: How do tripeptide phosphonate inhibitors interact with Carboxypeptidase A, and what insights do they provide into the enzyme's mechanism?

A16: [] Tripeptide phosphonate inhibitors exhibit strong binding to Carboxypeptidase A. Their binding mode, elucidated through X-ray crystallography, reveals key interactions that contribute to their high affinity. The phosphinyl group of these inhibitors coordinates with the active-site zinc ion, mimicking the proposed transition state of the enzyme-catalyzed reaction.

Q16: Can molecularly imprinted polymers (MIPs) mimic the catalytic activity of carboxypeptidase A?

A17: [] Yes, MIPs, synthesized using transition state analogues (TSAs) that mimic the tetrahedral intermediate of carboxypeptidase A, have demonstrated impressive catalytic activity in hydrolyzing carbonate substrates. By incorporating catalytic elements like amidinium groups and metal ions (Zn2+ or Cu2+) in a specific orientation within the imprinted cavities, these MIPs achieve remarkable rate enhancements, reaching up to 10^5-fold compared to the uncatalyzed reactions.

Q17: What methods have been employed to study the different forms of beta-galactosidase?

A18: [] Researchers have utilized techniques like high-performance liquid chromatography (HPLC) and immunoprecipitation with specific antibodies to study and separate the different forms of beta-galactosidase, including its monomeric, dimeric, and high-molecular-weight complex forms. These methods provide insights into the composition and stability of these various forms in different disease states like GM1-gangliosidosis and beta-galactosialidosis.

Q18: What analytical techniques are employed to study the kinetic properties of Carboxypeptidase A?

A19: [, ] Researchers utilize various kinetic assays, often coupled with spectroscopic methods like absorbance or fluorescence spectroscopy, to study the catalytic activity of Carboxypeptidase A. These assays measure the rate of substrate hydrolysis under different conditions, providing information on enzyme kinetics, substrate specificity, and the impact of inhibitors. Additionally, X-ray crystallography plays a crucial role in determining the three-dimensional structures of Carboxypeptidase A in complex with substrates, inhibitors, or transition-state analogs, further elucidating the enzyme's mechanism.

Q19: How is carboxypeptidase activity measured in environmental samples like pond, river, and seawater?

A20: [] The enzymatic activity of carboxypeptidases in environmental samples is often measured using synthetic peptide substrates that mimic their natural targets. The rate of hydrolysis of these substrates, which can be monitored using techniques like spectrophotometry or fluorometry, provides a quantitative measure of the enzyme's activity in the sample.

Q20: What methods are employed to analyze and quantify mast cell proteases in human vascular tissue?

A21: [] Simultaneous analysis of mast cell proteases, including carboxypeptidase A, chymase, and tryptase, in human vascular tissue is often achieved using a combination of techniques like enzyme-linked immunosorbent assay (ELISA) and activity-based assays. ELISA allows for the specific quantification of each protease based on antibody recognition, while activity-based assays measure their enzymatic activities, providing complementary information about their presence and functionality within the tissue.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.